REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])=[O:5].[Br:15]Br>C(Cl)(Cl)(Cl)Cl>[C:7]([CH:6]([Br:15])[C:4]([O:3][CH2:2][CH3:1])=[O:5])(=[O:8])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the brown solution is stirred at 5° C. for 1 h, at room temperature for 3 h and at 60° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated to dryness
|
Type
|
WASH
|
Details
|
the EA solution is washed with 10% strength Na2SO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl solution, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is dried in a high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(=O)OCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |